molecular formula C20H20FNO7S2 B2372651 N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 896327-24-5

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2372651
CAS RN: 896327-24-5
M. Wt: 469.5
InChI Key: NPCSDWGDILSVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FNO7S2 and its molecular weight is 469.5. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide and its derivatives have been investigated extensively in the context of enzyme inhibition, offering potential therapeutic applications. One notable area of research is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Hashimoto et al. (2002) synthesized derivatives showing selective COX-2 inhibition, with the introduction of a fluorine atom significantly enhancing selectivity and potency, leading to the identification of compounds in clinical trials for rheumatoid arthritis and acute pain treatment (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Cancer Research and HIF-1 Pathway Inhibition

In cancer research, derivatives have been found to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and survival under hypoxic conditions. Mun et al. (2012) explored the structure-activity relationships of such compounds, demonstrating their potential as cancer therapeutics through the inhibition of HIF-1 activated transcription (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).

Chemical Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives have been a significant focus, providing insights into their structural and electronic properties. Murthy et al. (2018) synthesized a new sulfonamide molecule, highlighting its potential for interaction with proteins through molecular dynamics simulations (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

Material Science and Polymer Functionalization

The derivatives have also been utilized in material science, particularly in the functionalization of polymeric materials. Hori et al. (2011) synthesized poly(N-tosyl-ethylene imine-alt-ethylene sulfide) for potential applications in modifying polymer surfaces, demonstrating the versatility of sulfonamide derivatives in material science applications (Hori, Pei, Kumagai, & Sasanuma, 2011).

properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO7S2/c1-27-17-10-9-16(12-19(17)28-2)31(25,26)22-13-20(18-4-3-11-29-18)30(23,24)15-7-5-14(21)6-8-15/h3-12,20,22H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSDWGDILSVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

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